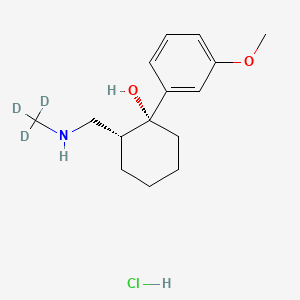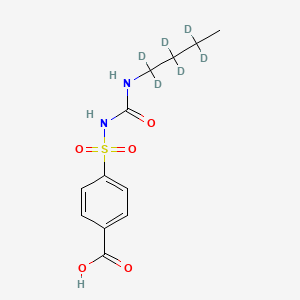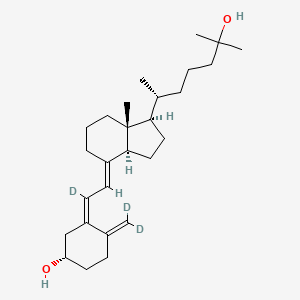
Canada Balsam, Technical Grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Canada Balsam, also known as Canada turpentine or balsam of fir, is the oleoresin of the balsam fir tree (Abies balsamea) of boreal North America It is primarily used in microscopy as a mounting medium due to its high optical quality and the similarity of its refractive index to that of crown glass .
Mode of Action
Canada Balsam interacts with its targets by providing a stable, apolar, hydrophobic mounting medium for light microscopy slide preparation . Its high viscosity and refractive index close to that of glass allow for clear observation of biological specimens like tissues, cells, and microorganisms when mounted on glass slides . The transparency and adhesive properties of Canada Balsam enable long-term preservation of these samples for further analysis.
Biochemical Pathways
It plays a crucial role in the study of these pathways by providing a medium for the observation and analysis of biological samples under a microscope .
Pharmacokinetics
It is soluble in benzene, chloroform, xylene, ethyl acetate, ether, oil of cedar, and oil of turpentine, and insoluble in water . This solubility profile influences its application in microscopy.
Result of Action
The molecular and cellular effects of Canada Balsam’s action are primarily observed in the context of microscopy. It provides a clear, stable medium for viewing biological samples, allowing for detailed observation and analysis. Its use can lead to significant scientific discoveries in cellular biology and related fields.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Canada Balsam. For instance, it has been observed that Canada Balsam can undergo chemical ageing processes, visible as increasing coloration . This suggests that factors such as exposure to light, heat, and air could potentially affect its properties and performance over time . Therefore, it is recommended to store Canada Balsam in a cool, dry, and well-ventilated place .
Métodos De Preparación
Canada Balsam is primarily obtained through natural extraction from the balsam fir tree. The resin is collected by making incisions in the tree bark and allowing the oleoresin to exude. This natural extraction method ensures the preservation of its unique properties .
For industrial purposes, Canada Balsam is often dissolved in organic solvents such as xylene or toluene to create a stable, apolar hydrophobic mounting medium for microscopy . The preparation involves ensuring the specimen is completely dehydrated before mounting, applying approximately 0.05 ml of Canada Balsam to a horizontal glass slide, and spreading it evenly to avoid air bubbles .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Canada Balsam, Technical Grade, finds extensive applications in various scientific fields:
Comparación Con Compuestos Similares
Canada Balsam is unique due to its high optical quality and refractive index similar to that of glass. there are other compounds with similar applications:
Cedar Oil: Used as a mounting medium in microscopy, but has a lower refractive index compared to Canada Balsam.
Peru Balsam: Another oleoresin used in microscopy and histology, but it has different chemical properties and applications.
Synthetic Mounting Media: Modern synthetic alternatives such as polyester, epoxy, and urethane-based adhesives have largely replaced Canada Balsam in optical manufacturing due to their superior thermal and solvent resistance.
Propiedades
Número CAS |
8007-47-4 |
|---|---|
Fórmula molecular |
C39H52N6O2 |
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
N-[1-[3-[3-(diaminomethylideneamino)propyl]-1-(3-ethenyl-2-hepta-1,3,5-trien-4-ylhepta-3,5-dienyl)-2-oxo-1,4-diazepan-5-yl]-2-naphthalen-2-ylethyl]acetamide |
InChI |
InChI=1S/C39H52N6O2/c1-6-10-16-30(9-4)34(32(14-7-2)15-8-3)27-45-24-22-35(44-36(38(45)47)19-13-23-42-39(40)41)37(43-28(5)46)26-29-20-21-31-17-11-12-18-33(31)25-29/h6-12,14-18,20-21,25,34-37,44H,2,4,13,19,22-24,26-27H2,1,3,5H3,(H,43,46)(H4,40,41,42) |
Clave InChI |
IIUZTTUQXFCORF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(C=C)C(CN1CCC(NC(C1=O)CCCN=C(N)N)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)C(=CC=C)C=CC |
Sinónimos |
Canada Balsams; Canada Turpentine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)








